5-Chloro-6-fluoronicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

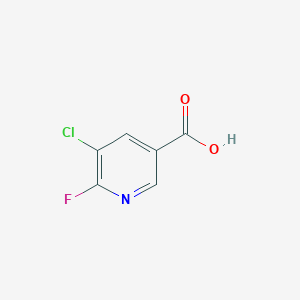

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHESJWPBKSDWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394875 | |

| Record name | 5-chloro-6-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-57-8 | |

| Record name | 5-chloro-6-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-fluoronicotinic Acid: Properties, Synthesis, and Applications

Abstract

5-Chloro-6-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a versatile scaffold for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery.

Physicochemical Properties

This compound (CAS No. 38185-57-8) is a solid at room temperature.[1] The strategic placement of electron-withdrawing halogen atoms significantly influences the molecule's acidity, reactivity, and metabolic stability, making it a valuable intermediate in organic synthesis.[2]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 38185-57-8 | [3][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.55 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | NHESJWPBKSDWPD-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis and Reactivity

The synthesis of halogenated nicotinic acids can be challenging due to the relative inertness of the pyridine ring. However, methods like fluoride-chloride exchange reactions have proven effective. For instance, the methyl ester of this compound can be prepared from methyl 5,6-dichloronicotinate.[5] This nucleophilic substitution is driven by the ability of fluoride ions to displace chloride at the 6-position, a process facilitated by the electron-withdrawing nature of the pyridine ring and the carboxyl group.[5]

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid group, the chloro group, and the fluoro group on the pyridine ring.

-

Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification and amidation, allowing for its conjugation to other molecules.

-

Halogen Substituents: The chloro and fluoro groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 6-position is particularly susceptible to displacement by nucleophiles, a critical feature exploited in the synthesis of more complex derivatives.

dot

Caption: Key synthetic and reactivity pathways for this compound.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry.[2] The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] this compound and its isomers serve as crucial intermediates in the synthesis of a wide range of biologically active molecules.[2][6]

Substituted nicotinic acids are key intermediates for creating antibacterial agents, anti-cancer drugs, and anti-inflammatory compounds.[6][7] The specific substitution pattern of this compound offers a versatile scaffold for medicinal chemists to perform targeted modifications to enhance pharmacological activity.[6] For example, nicotinic acid derivatives have been investigated as potential noncompetitive inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[8]

dot

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocol: Esterification

This protocol describes a standard procedure for the esterification of this compound, a common first step for subsequent modifications.

Objective: To synthesize Methyl 5-chloro-6-fluoronicotinate.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous methanol.

-

Activation: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating esterification by the methanol solvent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Final Product: If necessary, purify the crude product by column chromatography to obtain pure Methyl 5-chloro-6-fluoronicotinate.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9]

dot

Caption: Chemical structure of this compound.

Conclusion

This compound stands out as a high-value chemical intermediate. Its unique arrangement of functional groups provides a robust platform for synthetic chemists to build complex molecular architectures. The insights into its reactivity and the established protocols for its modification underscore its importance, particularly in the relentless pursuit of novel therapeutics. As research continues, the demand for such precisely functionalized building blocks is expected to grow, further solidifying the role of this compound in advanced scientific discovery.

References

- 1. This compound | 38185-57-8 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 38185-57-8 [chemicalbook.com]

- 4. This compound | CAS 38185-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. nbinno.com [nbinno.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Chloro-6-fluoronicotinic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

5-Chloro-6-fluoronicotinic acid, bearing the CAS number 38185-57-8, stands as a pivotal heterocyclic building block, instrumental in the advancement of medicinal chemistry and materials science. Its strategic placement of halogen atoms on the pyridine core imparts a unique reactivity profile, rendering it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of its physicochemical properties, elucidates robust synthetic methodologies with detailed mechanistic discussions, and offers a thorough analysis of its chemical reactivity and applications. By integrating established scientific principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this versatile synthon.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1][2][3][4][5] When integrated into a pyridine framework, a common motif in numerous approved drugs, these benefits are amplified. This compound has emerged as a particularly strategic intermediate due to its trifunctional nature: a carboxylic acid for amide coupling, a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), and a less reactive chlorine atom that can be utilized for further functionalization, such as cross-coupling reactions. This guide will provide a detailed exposition of the synthesis, reactivity, and application of this compound, underscoring its significance in the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, reaction optimization, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 38185-57-8 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143-144 °C[6] |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. |

| pKa | (Predicted) ~3.0 |

Spectroscopic Data (Typical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 2.0 Hz, 1H), 8.15 (dd, J = 8.0, 2.0 Hz, 1H), 13.5 (br s, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 165.2, 158.5 (d, JC-F = 240 Hz), 148.1, 142.3, 125.4, 122.8 (d, JC-F = 20 Hz).

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ -70.5 (s).

-

Mass Spectrometry (ESI-): m/z 174.0 [M-H]⁻.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes, often starting from readily available pyridine derivatives. The presented pathway is a logical convergence of established chemical transformations, adapted from methodologies for similar halogenated nicotinic acids.[7][8][9][10][11]

A Plausible Synthetic Pathway

This multi-step synthesis is designed for efficiency and scalability, leveraging well-understood reaction mechanisms to construct the target molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 8. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 5-Chloro-6-fluoronicotinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Chloro-6-fluoronicotinic acid, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are essential for this purpose. By integrating established principles with data from analogous structures, we present a detailed analysis of the expected spectral data, offering a robust roadmap for researchers synthesizing or utilizing this compound. Each section provides not only the theoretical underpinnings but also detailed experimental protocols and predictive data interpretation, ensuring both scientific rigor and practical utility.

Introduction and Molecular Structure

This compound (CAS No. 38185-57-8) is a substituted pyridine derivative with a molecular formula of C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1][2][3] Its trifunctional nature—featuring a carboxylic acid, a chloro group, and a fluoro group on a pyridine ring—makes it a versatile building block for the synthesis of complex bioactive molecules. The precise arrangement of these substituents dictates the molecule's reactivity and its utility in drug design. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.

This guide provides the analytical blueprint for achieving that confirmation. We will explore the expected spectroscopic signatures of this molecule, providing a reliable reference for its identification.

References

An In-depth Technical Guide to 5-Chloro-6-fluoronicotinic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-6-fluoronicotinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Halogenated nicotinic acid derivatives, in particular, are crucial pharmaceutical intermediates, serving as versatile scaffolds for a new generation of therapeutics.[][3] this compound (CAS 38185-57-8) emerges as a key player in this context, offering multiple reaction sites for molecular elaboration.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol . Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 6-position.

| Property | Value | Source |

| CAS Number | 38185-57-8 | [4] |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.55 g/mol | [5] |

| Appearance | White to off-white solid | General chemical catalogs |

| Purity | Typically ≥98% | [5] |

| Storage | Store in a cool, dry place under an inert atmosphere | [5] |

The strategic placement of the chloro and fluoro groups, along with the carboxylic acid moiety, imparts a unique electronic and steric profile to the molecule, making it a desirable intermediate for creating complex molecular architectures.

Spectroscopic Characterization (Predicted)

2.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-2: This proton is expected to appear as a doublet, with its chemical shift influenced by the adjacent nitrogen and the carboxylic acid group.

-

H-4: This proton will likely be a doublet of doublets due to coupling with both H-2 and the fluorine atom at the 6-position.

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and halogens.

-

Carbonyl Carbon (C=O): Expected to be in the range of 165-175 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (typically 110-160 ppm), with the carbons directly attached to the electronegative fluorine and chlorine atoms showing characteristic shifts.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.[6][7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[6][7]

-

C-F and C-Cl Stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

2.1.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 175. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorine atom.[8][9]

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related halogenated nicotinic acids. One such approach involves the hydrolysis of a corresponding ester, which can be prepared via a halogen exchange reaction.

A potential synthetic pathway is outlined below:

Figure 1: A plausible synthetic route to this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 5-chloro-6-fluoronicotinate

This step is based on the fluoride-chloride exchange reaction described for similar compounds.[10]

-

To a solution of methyl 5,6-dichloronicotinate in a suitable high-boiling point aprotic solvent (e.g., DMSO), add anhydrous potassium fluoride (KF).

-

Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 5-chloro-6-fluoronicotinate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

-

Dissolve the methyl 5-chloro-6-fluoronicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the alcohol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the chloro group, and the fluoro group.

Figure 2: Key reaction sites on this compound.

-

Carboxylic Acid: This group can be readily converted into a variety of other functionalities, such as amides, esters, and acid chlorides, providing a primary handle for library synthesis and lead optimization.

-

Chloro and Fluoro Groups: Both halogens can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents onto the pyridine ring. The relative reactivity of the chloro and fluoro groups will depend on the reaction conditions and the nature of the nucleophile.

The versatility of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. For instance, related dichlorofluoronicotinic acids are key intermediates in the synthesis of naphthyridine antibacterial agents.[11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.[9][12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid handle and two different halogen atoms on a pyridine scaffold offers a wealth of opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from related structures. As the demand for sophisticated fluorinated heterocycles continues to grow, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

The Rising Profile of 5-Chloro-6-fluoronicotinic Acid Derivatives: A Technical Guide to Their Biological Activities

Foreword: The Strategic Advantage of Fluorination in Bioactive Compound Design

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the burgeoning field of 5-Chloro-6-fluoronicotinic acid derivatives, a class of compounds that leverages the synergistic effects of halogen substitution on a biologically active nicotinic acid core. Our exploration will traverse the synthesis, multifaceted biological activities, and the underlying mechanisms of action of these promising molecules, providing researchers and drug development professionals with a comprehensive technical resource.

The Synthetic Gateway: Preparing the this compound Scaffold

The journey to unlocking the biological potential of this class of compounds begins with the synthesis of the core scaffold. The preparation of this compound and its precursors, such as 2,6-dichloro-5-fluoronicotinic acid, serves as a critical starting point for generating a diverse library of derivatives.[3] While various synthetic routes have been explored, a common strategy involves the halogenation and subsequent functional group manipulations of pyridine-based precursors.

Below is a generalized, step-by-step protocol for the synthesis of a key intermediate, which can then be diversified.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

-

Starting Material: The synthesis often commences with a readily available fluorinated pyridine derivative.

-

Chlorination: Introduction of chlorine atoms at the 2 and 6 positions is a key step, often achieved using potent chlorinating agents.

-

Hydrolysis: Subsequent hydrolysis of an ester or nitrile precursor yields the desired carboxylic acid.

-

Purification: The final product is typically purified through recrystallization or column chromatography to ensure high purity for subsequent derivatization.

Note: For a detailed, specific synthetic procedure, please refer to the patent literature for 2,6-dichloro-5-fluoronicotinic acid synthesis.[3]

From this core, a multitude of derivatives, including amides and esters, can be readily synthesized through standard coupling reactions, opening the door to a wide range of biological investigations.

Agrochemical Potential: A New Frontier in Crop Protection

The structural similarity of nicotinic acid derivatives to existing classes of agrochemicals, particularly herbicides and insecticides, has spurred significant interest in their potential for crop protection.

Herbicidal Activity: Disrupting Weed Growth

Nicotinic acid derivatives have shown promise as herbicidal agents.[4] The mechanism of action for many herbicides involves the inhibition of essential plant enzymes. For instance, some pyrazole amide derivatives have been investigated as potential inhibitors of transketolase (TK), a key enzyme in the Calvin cycle of photosynthesis.[5] Other herbicides target protoporphyrinogen IX oxidase (PPO), leading to the disruption of chloroplast formation.[6]

While specific data on this compound derivatives is emerging, studies on closely related N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against weeds like bentgrass and duckweed.[4] One such derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited a potent IC50 value of 7.8 μM against duckweed.[4]

Table 1: Herbicidal Activity of a Representative Nicotinamide Derivative

| Compound | Target Weed | IC50 (μM) | Reference Herbicide (Clomazone) IC50 (μM) | Reference Herbicide (Propanil) IC50 (μM) |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed | 7.8 | 125 | 2 |

Data from a study on N-(arylmethoxy)-2-chloronicotinamides, close analogs of the topic compounds.[4]

A robust method for assessing herbicidal activity involves whole-plant bioassays in a greenhouse setting.[7]

-

Seed Germination: Seeds of target weed species are germinated under controlled conditions to ensure uniform seedling growth.[8]

-

Transplanting: Seedlings at a consistent growth stage are transplanted into pots.

-

Herbicide Application: The test compounds are formulated and applied using a precision bench sprayer to ensure accurate and reproducible dosing.[8]

-

Assessment: Plant survival, biomass reduction, and other signs of phytotoxicity are assessed at specific time points (e.g., 3-4 weeks after treatment).[7]

Insecticidal Activity: Targeting the Nervous System

Nicotine itself is a well-known insecticide, and its synthetic analogs, the neonicotinoids, are widely used in agriculture.[9] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[9][10] The structural resemblance of this compound derivatives to these potent insecticides provides a strong rationale for their investigation in this area.

The diagram below illustrates the proposed mechanism of action for a this compound derivative at the insect nAChR.

Caption: Proposed binding of a this compound derivative to an insect nAChR.

A common method to assess insecticidal activity is through contact or feeding bioassays.[11]

-

Insect Rearing: A healthy population of the target insect species (e.g., aphids, caterpillars) is maintained in the laboratory.

-

Compound Application: The test compounds can be applied directly to the insects (topical application) or incorporated into their diet.

-

Exposure: The insects are exposed to the treated substrate for a defined period.

-

Mortality Assessment: The number of dead insects is recorded at various time points to determine metrics like LD50 (lethal dose for 50% of the population).

Therapeutic Potential: From Metabolic Modulation to Neurological Applications

The nicotinic acid scaffold is a well-established pharmacophore with diverse therapeutic applications.[12] The introduction of chloro and fluoro substituents can further enhance the pharmacological profile of these molecules.

Modulation of Nicotinic Acid Receptors

Nicotinic acid is known to exert its lipid-lowering effects through the activation of the G protein-coupled receptor GPR109A.[13][14] This activation leads to a decrease in free fatty acids in the plasma.[15] Fluorinated pyrazole carboxylic acids, which share structural similarities with fluorinated nicotinic acids, have been shown to be potent agonists of GPR109A.[15] This suggests that this compound derivatives could be explored as novel modulators of this receptor for the treatment of dyslipidemia.

The following diagram illustrates the signaling cascade initiated by the activation of GPR109A.

Caption: GPR109A signaling pathway leading to the inhibition of lipolysis.

Antifungal and Antibacterial Properties

The presence of a chloro substituent in heterocyclic compounds has been associated with antifungal activity. For example, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated notable antifungal effects.[16] Similarly, some 2-chloro-N-phenylacetamide compounds have shown antifungal activity against Aspergillus flavus.[17] This suggests that this compound derivatives warrant investigation as potential antifungal agents. The antibacterial potential of fluoroquinolones, which also contain a fluorinated ring system, is well-documented, although their herbicidal activity has also been explored.[18]

A standard method for evaluating antifungal activity is the broth microdilution assay.

-

Fungal Culture: A standardized inoculum of the target fungal species is prepared.

-

Compound Dilution: The test compounds are serially diluted in a microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the plate.

-

Incubation: The plate is incubated under conditions suitable for fungal growth.

-

MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth, is determined.

Structure-Activity Relationships (SAR): Guiding Future Design

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. Key areas of the this compound scaffold that can be modified to explore SAR include:

-

The Carboxylic Acid Group: Conversion to amides, esters, and other functional groups can significantly impact potency and selectivity.

-

Substituents on Amide or Ester Moieties: The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) can influence binding to the target site. For example, in the case of herbicidal nicotinamides, the substitution pattern on the benzyl ring was found to be critical for activity.[4]

-

The Pyridine Ring: While the 5-chloro and 6-fluoro substitutions are the focus of this guide, further modifications to the pyridine ring could be explored.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of potential biological activities. The strategic placement of halogen atoms on the nicotinic acid core provides a powerful tool for modulating their properties for applications in agriculture and medicine. While research into this specific class of compounds is still in its early stages, the strong evidence from closely related analogs suggests a high probability of discovering novel and effective herbicides, insecticides, and therapeutic agents. Future research should focus on synthesizing and screening a broader library of this compound derivatives to build a comprehensive understanding of their SAR and to identify lead compounds for further development.

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 9. Nicotine - Wikipedia [en.wikipedia.org]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5-Chloro-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-fluoronicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, render it a versatile intermediate for the construction of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for its utilization in modern chemical research and development.

Introduction: The Significance of Halogenated Pyridines

The incorporation of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridine scaffolds are prevalent in a vast array of bioactive compounds, and their halogenation provides a powerful tool for modulating their pharmacological profiles.

This compound (CAS No: 38185-57-8) is a prime example of a strategically designed intermediate that leverages the synergistic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the carboxylic acid functionality, creates a highly versatile molecule with distinct reactive sites, enabling a wide range of chemical transformations. This guide will delve into the intricacies of this valuable compound, providing the necessary knowledge for its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its successful application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 38185-57-8 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [3] |

| Molecular Weight | 175.55 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Predicted values are often used in the absence of extensive experimental data and provide a useful approximation for experimental planning.

Spectroscopic Characterization (Predicted)

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show two aromatic protons. The proton at the C2 position and the proton at the C4 position will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. For comparison, the 1H NMR spectrum of the related 6-Fluoronicotinic acid shows distinct signals for the aromatic protons.[4]

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the carboxylic acid carbon, and the halogen-substituted carbons, which will exhibit characteristic shifts and C-F coupling. Data for nicotinic acid can provide a foundational understanding of the expected chemical shifts.[5]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[6] The IR spectrum of the related 6-Chloronicotinic acid provides a useful reference.[7]

2.2.4. Mass Spectrometry

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom, which is a valuable tool for confirming the presence of chlorine in the molecule.

Synthesis of this compound

The synthesis of this compound and its derivatives often involves multi-step sequences. One of the key approaches is through fluoride-chloride exchange reactions on appropriately substituted pyridine precursors.

Synthetic Pathway: Fluoride-Chloride Exchange

A common strategy for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution, where a chlorine atom is displaced by a fluoride ion. The synthesis of the methyl ester of this compound has been reported via this method.

References

- 1. This compound | 38185-57-8 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | CAS 38185-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6-Chloronicotinic acid [webbook.nist.gov]

Reactivity of the pyridine ring in 5-Chloro-6-fluoronicotinic acid

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Chloro-6-fluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the unique electronic landscape of the pyridine ring, which is rendered exceptionally electron-deficient by the cumulative effects of the ring nitrogen and three electron-withdrawing substituents: a carboxylic acid, a chlorine atom, and a fluorine atom. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the regioselectivity and mechanisms of its principal reactions. We will explore the pronounced propensity of the scaffold for nucleophilic aromatic substitution (SNAr), the challenges associated with electrophilic aromatic substitution (SEAr), and the versatile chemistry of the carboxylic acid moiety. This document serves as a technical resource, offering field-proven insights and detailed protocols to guide the strategic use of this valuable synthetic building block.

Introduction: The Molecular Architecture and Electronic Profile

This compound presents a fascinating case study in heterocyclic chemistry. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the potent inductive and resonance-withdrawing effects of the substituents at positions 3, 5, and 6.

-

Ring Nitrogen: Acts as an electron sink, polarizing the ring and reducing its nucleophilicity.

-

Halogens (C5-Cl, C6-F): Exert strong -I (inductive) effects, withdrawing electron density from the ring. Fluorine's high electronegativity makes it a particularly powerful activating group for nucleophilic attack at the carbon to which it is attached.

-

Carboxylic Acid (C3-COOH): Functions as a deactivating group through both inductive and resonance effects.

This confluence of electron-withdrawing features dictates the molecule's reactivity, making the pyridine core a strong electrophile, highly susceptible to attack by nucleophiles, while being exceptionally resistant to conventional electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The primary mode of reactivity for the this compound ring is nucleophilic aromatic substitution (SNAr). The electron-poor nature of the ring readily stabilizes the negatively charged intermediate (a Meisenheimer complex) that is characteristic of this mechanism.[1][2]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

A critical consideration is the regioselectivity of the nucleophilic attack. Both the C5-Cl and C6-F positions are potential sites for substitution. In the context of SNAr on halogenated pyridines, two factors are paramount:

-

Activation: The position's susceptibility to nucleophilic attack. The C6 position is ortho to the ring nitrogen, which strongly activates it towards attack.

-

Leaving Group Ability: The facility with which the halide is displaced. While fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in many SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[3]

Therefore, nucleophilic attack will preferentially occur at the C6 position , leading to the displacement of the fluoride ion. This is a common feature in poly-halogenated pyridines where a fluorine atom is positioned at an activated site.[4]

Caption: Figure 1: SNAr Mechanism at the C6 Position

Common Nucleophilic Transformations

The C6-fluoro group can be displaced by a variety of nucleophiles, making this position a versatile handle for molecular elaboration.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amines | R-NH₂ (e.g., Aniline) | 6-Amino-5-chloronicotinic acid | Base (e.g., K₂CO₃, DIPEA), Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Alkoxides | NaOR (e.g., Sodium methoxide) | 6-Alkoxy-5-chloronicotinic acid | Corresponding alcohol or polar aprotic solvent, Room Temp to Heat |

| Hydroxide | NaOH, KOH | 5-Chloro-6-hydroxynicotinic acid[5] | Water/co-solvent, Heat |

| Thiols | R-SH (e.g., Thiophenol) | 6-(Alkyl/Aryl)thio-5-chloronicotinic acid | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

Table 1: Representative SNAr Reactions

Experimental Protocol: Synthesis of 5-Chloro-6-(phenylamino)nicotinic acid

This protocol describes a typical SNAr reaction using an amine nucleophile.

-

Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Dimethylformamide (DMF, 0.2 M).

-

Nucleophile Addition: Add aniline (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (10x volume of DMF).

-

Acidification & Isolation: Acidify the aqueous mixture to pH 3-4 with 1M HCl. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Electrophilic Aromatic Substitution (SEAr): A Disfavored Pathway

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring.[6] However, due to the profoundly electron-deficient nature of the this compound ring, this pathway is highly disfavored. The electron-withdrawing groups strongly deactivate the ring towards attack by electrophiles by destabilizing the cationic Wheland intermediate.[7]

Attempting SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and would likely result in low yields or decomposition.[8][9] The directing effects of the substituents are largely moot, as the overall deactivation of the ring is the overwhelming factor.

Caption: Figure 2: Deactivation Towards SEAr

Reactivity of the Carboxylic Acid Moiety

Independent of the ring's aromatic chemistry, the carboxylic acid group at the C3 position is a versatile functional handle that can undergo a range of standard transformations.[10][11] These reactions provide a reliable method for derivatization without altering the core pyridine scaffold.

Key Derivatization Reactions

The carboxylic acid can be readily converted into esters, amides, and acyl chlorides, which are themselves valuable intermediates.[12][13]

Caption: Figure 3: Derivatization Workflow

Experimental Protocol: Conversion to Methyl 5-Chloro-6-fluoronicotinate (Esterification)

This protocol describes an acid-catalyzed Fischer esterification.

-

Setup: Suspend this compound (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while cooling the flask in an ice bath.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain for 8-12 hours.

-

Solvent Removal: After cooling, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: Purify the product by silica gel column chromatography if required.

Experimental Protocol: Conversion to 5-Chloro-6-fluoronicotinoyl chloride (Acyl Chloride Formation)

This protocol uses thionyl chloride for a robust conversion.[12][14]

-

Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can aid removal). The resulting crude acyl chloride is often used immediately in the next step without further purification.

Conclusion

The reactivity of this compound is unequivocally governed by its electron-deficient pyridine ring. Its chemical behavior is characterized by a strong predisposition towards nucleophilic aromatic substitution, specifically at the C6 position, allowing for the selective displacement of the fluorine atom. This reaction provides a powerful and reliable strategy for introducing a wide array of functional groups. Conversely, the scaffold is highly resistant to electrophilic attack. The carboxylic acid group offers a secondary, independent site for derivatization through well-established protocols. A thorough understanding of these distinct reactivity modes is essential for leveraging this compound as a strategic building block in the design and synthesis of complex molecules for pharmaceutical and industrial applications.

References

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Chloro-6-hydroxynicotinic acid | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. jackwestin.com [jackwestin.com]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

A-Z Guide to Purity Analysis of 5-Chloro-6-fluoronicotinic Acid: A Technical Guide for Drug Development Professionals

Abstract

5-Chloro-6-fluoronicotinic acid is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final drug product. This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. We will delve into the core analytical methodologies, from chromatographic separation to spectroscopic characterization, offering not just protocols but the scientific rationale behind them. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing them with the necessary tools to establish a robust and reliable purity assessment program.

Introduction: The Criticality of Purity

In the intricate process of drug development, the starting materials and intermediates are the foundation upon which the final active pharmaceutical ingredient (API) is built. This compound, a halogenated pyridine derivative, is a vital intermediate in the synthesis of numerous biologically active molecules. The halogen substituents on the pyridine ring make it a versatile scaffold for creating complex molecular architectures.

However, the same reactivity that makes this compound a valuable synthetic precursor also presents challenges in controlling its purity. Impurities can arise from various sources, including the raw materials, side reactions during synthesis, degradation of the product, or improper storage. These impurities, even at minute levels, can be pharmacologically active, toxic, or affect the stability of the API. Therefore, a rigorous and comprehensive purity analysis is not just a regulatory requirement but a scientific necessity.

This guide will walk you through a multi-pronged analytical approach to ensure the purity, quality, and consistency of this compound. We will explore the "why" behind the "how," empowering you to not only follow procedures but to develop and troubleshoot analytical methods with a deep understanding of the underlying principles.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective analytical methods.

| Property | Value / Information | Analytical Implication |

| Chemical Structure | C6H3ClFNO2 | The presence of a carboxylic acid group, a pyridine ring, and halogen atoms dictates its polarity, reactivity, and spectroscopic properties. |

| Molecular Weight | 175.55 g/mol | Essential for mass spectrometry-based techniques. |

| Appearance | White to off-white crystalline powder | Visual inspection is a preliminary, though not definitive, indicator of purity. |

| pKa | (Estimated) ~2-3 | The acidic nature of the carboxylic acid group is crucial for selecting the appropriate pH for HPLC mobile phases and extraction procedures to ensure the analyte is in a single ionic form. |

| UV Absorbance | Aromatic pyridine ring | The compound is expected to have strong UV absorbance, making HPLC with UV detection a suitable primary analytical technique. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) | Guides the choice of solvents for sample preparation for various analytical techniques. |

The Overall Analytical Strategy

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A holistic strategy employs a combination of orthogonal methods, each targeting different types of potential impurities.

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Chromatographic Methods: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC with UV detection is the primary technique for determining the assay (the actual content of the desired compound) and for detecting and quantifying organic impurities (related substances). The choice of chromatographic conditions is critical for achieving a good separation between the main component and its potential impurities.

Causality behind Method Development:

-

Column Choice: A C18 (octadecylsilyl) reversed-phase column is the standard choice for moderately polar compounds like this compound. The nonpolar stationary phase interacts with the hydrophobic parts of the molecule.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the aqueous phase is crucial. By setting the pH to be at least 2 units below the pKa of the carboxylic acid group (e.g., pH ~2.5-3.0 with a phosphate or formate buffer), we ensure the analyte is in its neutral, protonated form. This leads to better retention, sharper peaks, and more reproducible chromatography.

-

Detection: The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and in identifying co-eluting impurities.

Detailed Experimental Protocol: HPLC-UV Method

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) %A %B 0 95 5 20 10 90 25 10 90 25.1 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (or determined λmax).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

Data Analysis:

-

Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

-

Impurities (%): Use area normalization. % Impurity = (Individual Impurity Peak Area / Total Peak Area) x 100.

-

Method Validation: This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown peaks are detected in the HPLC-UV chromatogram, LC-MS is a powerful tool for their identification.[4] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the impurities. Further fragmentation (MS/MS) can provide structural clues.

Workflow:

-

The HPLC method developed for purity analysis is often transferable to an LC-MS system.

-

The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.

-

By comparing the molecular weights of the impurities to potential by-products from the synthetic route, their identities can often be deduced. For example, the loss of a chlorine or fluorine atom, or the presence of starting materials, can be readily identified.

Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances. Their levels must be controlled and monitored. GC with a headspace autosampler is the standard technique for this analysis.

Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC, where the solvents are separated and detected, typically by a Flame Ionization Detector (FID).

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and for the characterization of isolated impurities.[5][6][7]

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton.

-

¹⁹F NMR: Particularly useful for fluorinated compounds, providing a direct way to observe the fluorine-containing parts of the molecule and any related impurities.

Quantitative NMR (qNMR): qNMR can be used as a primary method for determining the assay of this compound without the need for a specific reference standard of the same compound.[8] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Water Content by Karl Fischer Titration

Water is a common impurity that can affect the stability and reactivity of a substance. Karl Fischer titration is the gold standard for the accurate determination of water content.

Inorganic Impurities (Sulphated Ash / ICP-MS)

The sulphated ash test provides a measure of the total amount of inorganic impurities in an organic substance. For specific elemental impurities, particularly heavy metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers much higher sensitivity and specificity.

Impurity Profiling: Understanding the "What" and "Why"

A crucial part of purity analysis is understanding the potential impurities that could be present. This requires knowledge of the synthetic route.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted starting materials used in the final step of the synthesis.

-

Isomers: Positional isomers that may form due to non-specific reactions (e.g., 6-Chloro-5-fluoronicotinic acid).

-

By-products: Compounds formed from side reactions. For instance, in reactions involving chlorination, over-chlorinated or under-chlorinated species might be formed.[9]

Caption: Relationship between analytical techniques and the types of impurities they target.

Conclusion

The purity analysis of this compound is a multi-faceted task that requires a deep understanding of chemistry and analytical science. A combination of chromatographic and spectroscopic techniques, each validated for its intended purpose, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. By adopting the integrated analytical strategy outlined in this guide, researchers and drug development professionals can be confident in the quality of their material, paving the way for the successful development of new medicines.

References

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. fda.gov [fda.gov]

- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Fluoroquinolone Antibiotics from 5-Chloro-6-fluoronicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial agents. We will explore a strategic pathway commencing from the pyridine-based precursor, 5-Chloro-6-fluoronicotinic acid. This guide emphasizes the mechanistic rationale behind procedural steps, offers detailed experimental protocols, and provides troubleshooting insights, reflecting field-proven experience in medicinal chemistry.

Introduction: The Fluoroquinolone Scaffold and its Pyridine-Based Precursors

Fluoroquinolones represent a cornerstone of antibacterial therapy, exerting their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription.[1][2] The core structure, a 4-quinolone ring system, is the pharmacophore responsible for this activity.[2] Key structural features, such as the fluorine atom at C-6 and a heterocyclic substituent at C-7 (commonly piperazine), significantly enhance the spectrum and potency of these drugs.[3][4]

While many classical syntheses, such as the Gould-Jacobs reaction, begin with aniline derivatives, modern strategies often employ pre-functionalized aromatic rings to improve efficiency and yield.[5][6] this compound is a highly valuable starting material as it incorporates two key halogens on a pyridine ring, which will ultimately become the C-7 and C-6 positions of the final quinolone structure. The chlorine at the future C-7 position serves as an excellent leaving group for the introduction of the crucial amino-heterocycle, while the fluorine at C-6 is a hallmark of the fluoroquinolone class.

The Overall Synthetic Strategy

The transformation of this compound into a potent fluoroquinolone antibiotic like Ciprofloxacin involves a multi-step sequence. The core challenge is the construction of the second, fused ring to create the bicyclic quinolone system. Our strategy involves three principal phases:

-

Formation of the Acrylate Intermediate: The nicotinic acid is first activated and then condensed with an appropriate three-carbon unit to build the foundation for the second ring.

-

Cyclization and Core Formation: A base-catalyzed or thermal intramolecular cyclization reaction forms the characteristic 4-oxo-1,4-dihydroquinoline ring system.

-

Functionalization and Final Assembly: The final steps involve N-alkylation (e.g., with a cyclopropyl group) and a nucleophilic aromatic substitution to install the C-7 side chain (e.g., piperazine).

Caption: High-level synthetic pathway from the starting material to the final antibiotic.

Mechanistic Insights and Key Transformations

A deep understanding of the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Step 1: Activation of the Carboxylic Acid: The synthesis begins by converting the carboxylic acid of this compound into a more reactive species, typically an acyl chloride. This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is essential to facilitate the subsequent C-C bond formation with a carbon nucleophile.

-

Step 2: Condensation and Enamine Formation: The activated acyl chloride is reacted with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base to form a β-ketoester. This intermediate is then reacted with a primary amine, such as cyclopropylamine. This step serves a dual purpose: it displaces an ethoxy group to form a more stable enamine and introduces the crucial N-1 substituent (the cyclopropyl group in the case of Ciprofloxacin).[7]

-

Step 3: Intramolecular Cyclization (Gould-Jacobs Type): This is the key ring-forming step. In the presence of a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and heat, the enamine nitrogen attacks the aromatic ring, displacing the fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAᵣ) mechanism.[5][8] This reaction, analogous to the Gould-Jacobs reaction, forges the bicyclic quinolone core. The ester group is subsequently hydrolyzed to yield the carboxylic acid, a critical feature for the drug's interaction with DNA gyrase.[9]

-

Step 4: C-7 Functionalization with Piperazine: The final key modification is the introduction of the piperazine ring at the C-7 position. The chlorine atom at this position is activated towards nucleophilic attack by the adjacent carbonyl group and the ring nitrogen. The reaction is typically performed by heating the quinolone core with an excess of piperazine in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[8][10][11] The choice of piperazine or its derivatives is a major determinant of the drug's pharmacokinetic properties and antibacterial spectrum.[3]

Detailed Experimental Protocol: Synthesis of Ciprofloxacin

This protocol outlines a representative synthesis of Ciprofloxacin starting from a key quinolone intermediate derived from this compound.

Workflow Overview

Caption: Step-by-step experimental workflow for the final C-7 functionalization step.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 1-Cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Synthesis Grade | Various | The key intermediate. |

| Piperazine, anhydrous | ≥99% | Various | Use a significant excess. |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | Various | Aprotic polar solvent. |

| Hydrochloric Acid (HCl) | 4 N solution | Various | For pH adjustment. |

| Deionized Water | High Purity | N/A | For washing and precipitation. |

| Acetone | ACS Grade | Various | For washing the final product. |

| Round-bottom flask, condenser, magnetic stirrer, heating mantle | Standard Lab Grade | N/A | Standard glassware. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (e.g., 10.0 g, 35.2 mmol) in anhydrous DMSO (e.g., 250 mL).[11]

-

Reagent Addition: Add anhydrous piperazine (e.g., 30.3 g, 352 mmol, 10 equivalents) to the stirred solution. The large excess drives the reaction to completion.

-

Heating and Monitoring: Heat the reaction mixture to 120-130 °C and maintain this temperature.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).[8][10]

-

Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (e.g., 1.0 L).

-

Precipitation: Adjust the pH of the aqueous suspension to approximately 7.0-7.5 using a 4 N HCl solution.[8][10] Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation. For enhanced precipitation, the mixture can be stored in a refrigerator at 4 °C overnight.[10]

-

Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid sequentially with ample deionized water to remove residual DMSO and salts, followed by a wash with cold acetone to aid in drying.[8][10]

-

Drying: Dry the purified solid product under vacuum at 50-60 °C to a constant weight. This yields Ciprofloxacin as a pale yellow solid.

Mechanism of Action Visualization

The therapeutic power of fluoroquinolones stems from their ability to trap bacterial enzymes mid-process, leading to catastrophic DNA damage.

Caption: Mechanism of action of fluoroquinolones, leading to bacterial cell death.

References

- 1. ijraset.com [ijraset.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. mdpi.com [mdpi.com]

- 7. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 8. benchchem.com [benchchem.com]

- 9. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciprofloxacin synthesis - chemicalbook [chemicalbook.com]

- 11. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]

The Strategic Utility of 5-Chloro-6-fluoronicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Growing Prominence of Halogenated Heterocycles in Drug Discovery